molecular formula C10H10N2O3 B161223 (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid CAS No. 1848-90-4

(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid

Cat. No.: B161223
CAS No.: 1848-90-4
M. Wt: 206.2 g/mol
InChI Key: LAPYIDMXQINFIS-UHFFFAOYSA-N
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Description

(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid is a chemical compound with the molecular formula C11H12N2O3 It is a derivative of benzoimidazole, a bicyclic compound consisting of fused benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid typically involves the condensation of 3-methyl-2-oxo-2,3-dihydro-benzoimidazole with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoimidazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its biological activity.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the acetic acid group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole derivatives with additional functional groups, while substitution reactions can produce a variety of acetic acid derivatives.

Scientific Research Applications

(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction processes and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid
  • (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-butyric acid

Uniqueness

(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methyl-2-oxobenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-11-7-4-2-3-5-8(7)12(10(11)15)6-9(13)14/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPYIDMXQINFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354435
Record name (3-Methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848-90-4
Record name (3-Methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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